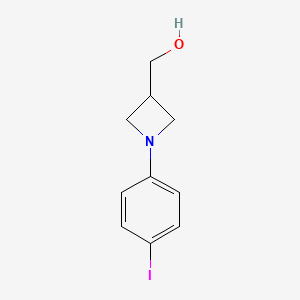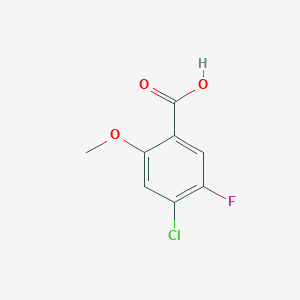
1-(4-Iodophenyl)-3-azetidinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodophenyl)-3-azetidinemethanol is an organic compound characterized by the presence of an iodophenyl group attached to an azetidine ring, which is further substituted with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-azetidinemethanol typically involves the reaction of 4-iodobenzaldehyde with azetidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Iodophenyl)-3-azetidinemethanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(4-iodophenyl)-3-azetidinecarboxylic acid.
Reduction: Formation of 1-(4-phenyl)-3-azetidinemethanol.
Substitution: Formation of 1-(4-azidophenyl)-3-azetidinemethanol or 1-(4-cyanophenyl)-3-azetidinemethanol.
Aplicaciones Científicas De Investigación
1-(4-Iodophenyl)-3-azetidinemethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodophenyl)-3-azetidinemethanol involves its interaction with specific molecular targets. The iodophenyl group can interact with various receptors or enzymes, leading to modulation of their activity. The azetidine ring provides structural rigidity, which can enhance binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Iodophenyl)-3-azetidinecarboxylic acid
- 1-(4-Phenyl)-3-azetidinemethanol
- 1-(4-Azidophenyl)-3-azetidinemethanol
- 1-(4-Cyanophenyl)-3-azetidinemethanol
Uniqueness
1-(4-Iodophenyl)-3-azetidinemethanol is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the azetidine ring and methanol group further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C10H12INO |
|---|---|
Peso molecular |
289.11 g/mol |
Nombre IUPAC |
[1-(4-iodophenyl)azetidin-3-yl]methanol |
InChI |
InChI=1S/C10H12INO/c11-9-1-3-10(4-2-9)12-5-8(6-12)7-13/h1-4,8,13H,5-7H2 |
Clave InChI |
WFTKIKXUBTXNJO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=CC=C(C=C2)I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)


![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)





